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Compound Name: 2-Bromo-1-phenylbutan-1-one

Cat. No.: B142206 Get Quote

An In-depth Technical Guide to the Solubility of 2-Bromo-1-phenylbutan-1-one in Organic

Solvents

Executive Summary
2-Bromo-1-phenylbutan-1-one is an α-bromoketone intermediate with significant applications

in organic synthesis and pharmaceutical development.[1] Its utility in these fields is

fundamentally governed by its behavior in solution, making a thorough understanding of its

solubility profile essential for reaction optimization, product purification, and formulation. This

guide provides a comprehensive analysis of the solubility of 2-Bromo-1-phenylbutan-1-one
based on its molecular structure and established chemical principles. While specific

quantitative solubility data is not extensively published, this document synthesizes predictive

insights and provides a robust experimental framework for its empirical determination. We will

explore the theoretical underpinnings of its solubility, present a predicted solubility profile

across a range of common organic solvents, and detail a step-by-step protocol for accurate

quantitative measurement.

Introduction to 2-Bromo-1-phenylbutan-1-one: A
Profile
2-Bromo-1-phenylbutan-1-one is an organic compound with the molecular formula

C₁₀H₁₁BrO and a molecular weight of approximately 227.10 g/mol .[1][2] Structurally, it is

characterized by a phenyl group attached to a butanone backbone, with a bromine atom at the
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alpha (α) position relative to the carbonyl group.[1] This arrangement makes it a valuable and

reactive intermediate in various chemical transformations, including nucleophilic substitutions

and the synthesis of heterocyclic compounds.[1]

The efficiency of these synthetic applications is critically dependent on the choice of solvent. A

suitable solvent must not only dissolve the reactants to facilitate molecular interaction but also

remain inert to the reaction conditions and allow for effective product isolation. Therefore, a

predictive understanding and the ability to experimentally verify the solubility of 2-Bromo-1-
phenylbutan-1-one are paramount for any researcher utilizing this compound.

Key Molecular and Physical Properties:

CAS Number: 877-35-0[3]

Molecular Formula: C₁₀H₁₁BrO[2]

Molecular Weight: 227.10 g/mol [2]

Appearance: Colorless to pale yellow liquid[1]

Classification: α-bromoketone[1]

Theoretical Principles of Solubility: A Structural
Analysis
The solubility of a compound is dictated by the principle of "like dissolves like," which posits

that substances with similar intermolecular forces are more likely to be soluble in one another.

[4] The molecular structure of 2-Bromo-1-phenylbutan-1-one possesses both polar and non-

polar characteristics, suggesting a nuanced solubility profile.

Polar Features: The molecule contains a polar carbonyl group (C=O) and a polar carbon-

bromine (C-Br) bond. These groups can participate in dipole-dipole interactions with polar

solvents.

Non-Polar Features: The presence of a non-polar phenyl ring and an ethyl group (-CH₂CH₃)

constitutes a significant portion of the molecule. These regions interact primarily through

weaker London dispersion forces, favoring solubility in non-polar solvents.
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This dual nature means that the compound's solubility will be highest in solvents that can

effectively solvate both its polar and non-polar regions, such as moderately polar organic

solvents. Its solubility in highly polar protic solvents like water is expected to be limited due to

the large, non-polar hydrocarbon portion of the molecule.[5]

2-Bromo-1-phenylbutan-1-one Structure

Solvent Types & Interactions

C₁₀H₁₁BrO

Polar Groups
(C=O, C-Br)

Non-Polar Groups
(Phenyl Ring, Ethyl Chain)

Polar Aprotic Solvents
(e.g., Acetone, DCM)

Strong Affinity
(Dipole-Dipole)

Polar Protic Solvents
(e.g., Water, Ethanol)

Moderate Affinity

Non-Polar Solvents
(e.g., Toluene, Hexane)

Strong Affinity
(Dispersion Forces)Low Affinity

Click to download full resolution via product page

Caption: Molecular features of 2-Bromo-1-phenylbutan-1-one and their affinity for different

solvent classes.

Predicted Qualitative Solubility Profile
Based on the structural analysis, a qualitative prediction of solubility in common laboratory

solvents can be made. This table serves as a practical guide for initial solvent screening. It is

important to note that these are predictions; empirical verification is always recommended.[6]
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Solvent
Classification

Solvent Name Predicted Solubility Rationale

Polar Aprotic
Dichloromethane

(DCM)
High / Miscible

The polarity is suitable

for interacting with the

C=O and C-Br bonds,

while its organic

nature accommodates

the non-polar regions.

[7]

Acetone High / Miscible

The carbonyl group in

acetone interacts well

with the polar

functionalities of the

solute.[5]

Ethyl Acetate High / Miscible

Offers a balance of

polarity and

hydrocarbon

character, making it

an effective solvent.

Tetrahydrofuran (THF) High / Miscible

A good general-

purpose solvent for

moderately polar

organic compounds.

Acetonitrile Moderate

More polar than the

solute; solubility may

be slightly lower than

in DCM or acetone.

Polar Protic Ethanol High / Miscible

The ethyl chain of

ethanol interacts

favorably with the

non-polar parts, while

the hydroxyl group

can interact with the

polar groups.[7]
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Methanol Moderate

More polar than

ethanol, which may

slightly reduce its

effectiveness at

solvating the non-

polar phenyl and ethyl

groups.

Water Very Low / Insoluble

The large non-polar

structure of the

molecule prevents

significant dissolution

in the highly polar,

hydrogen-bonded

network of water.[5]

Non-Polar Toluene Moderate to High

The aromatic ring of

toluene interacts

favorably with the

phenyl group of the

solute via π-stacking

and dispersion forces.

Hexane Low to Moderate

Primarily interacts via

dispersion forces. The

polarity of the

carbonyl and C-Br

groups may limit high

solubility.

Diethyl Ether High / Miscible

Its slight polarity and

hydrocarbon nature

make it an excellent

solvent for

compounds with

mixed characteristics.
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Experimental Protocol for Quantitative Solubility
Determination
To move beyond prediction, a systematic experimental approach is necessary. The following

protocol describes the isothermal equilibrium method, a reliable technique for determining the

solubility of a compound at a specific temperature.

4.1. Safety and Handling

Hazards: 2-Bromo-1-phenylbutan-1-one is harmful if swallowed or inhaled, causes skin

irritation, and serious eye irritation.[2]

Precautions: All work should be conducted in a chemical fume hood.[8] Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat.[8]

Waste Disposal: All organic waste should be collected in a designated container for proper

disposal according to institutional guidelines.[9]

4.2. Materials and Equipment

2-Bromo-1-phenylbutan-1-one (solute)

Selected organic solvents (high purity)

Analytical balance (±0.1 mg)

Vials with screw caps (e.g., 4 mL or 8 mL)

Magnetic stirrer and stir bars or a thermostatted shaker

Constant temperature bath or incubator

Volumetric flasks and pipettes

Syringes and syringe filters (0.45 µm, solvent-compatible)

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
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4.3. Step-by-Step Methodology

Preparation: Set the constant temperature bath or shaker to the desired experimental

temperature (e.g., 25 °C).

Sample Preparation: Add an excess amount of 2-Bromo-1-phenylbutan-1-one to a series

of vials. The presence of undissolved solid or a separate liquid phase at the end of the

experiment is crucial to ensure saturation.

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into

each vial.

Equilibration: Cap the vials tightly and place them in the thermostatted shaker. Agitate the

mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time

required may vary and should be determined by preliminary experiments.

Phase Separation: After equilibration, cease agitation and allow the vials to stand

undisturbed at the constant temperature for several hours (e.g., 4-6 hours) to allow the

excess solute to settle.

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear,

saturated solution) using a syringe. Immediately pass the solution through a syringe filter into

a clean, pre-weighed vial or a volumetric flask for dilution. This step is critical to remove any

undissolved microparticles.

Quantification: Determine the concentration of the solute in the filtered sample using a pre-

calibrated analytical method (e.g., HPLC).

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured

concentration and any dilutions performed.

Start 1. Add Excess Solute
to Vial

2. Add Known Volume
of Solvent

3. Equilibrate
(e.g., 24h at 25°C)

with Agitation

4. Settle & Allow
Phase Separation

5. Withdraw & Filter
Supernatant

6. Quantify Concentration
(e.g., HPLC, GC)

7. Calculate Solubility
(mg/mL or mol/L) End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b142206?utm_src=pdf-body
https://www.benchchem.com/product/b142206?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion
2-Bromo-1-phenylbutan-1-one exhibits a solubility profile consistent with its amphipathic

molecular structure. It is predicted to be highly soluble in a range of common organic solvents,

including dichloromethane, ethanol, acetone, and diethyl ether, while demonstrating poor

solubility in water. This guide provides the theoretical foundation for making informed solvent

choices and a detailed, self-validating experimental protocol for researchers to determine

precise quantitative solubility data. Such empirical data is invaluable for optimizing reaction

conditions, developing purification strategies, and advancing the synthetic and pharmaceutical

applications of this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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